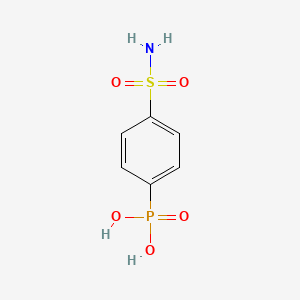

p-Sulfamoylphenylphosphonic acid

Description

Contextualization within Aromatic Phosphonic Acid Chemistry

Aromatic phosphonic acids are a class of compounds characterized by a phosphonic acid group (–PO(OH)₂) directly attached to an aromatic ring. These molecules are known for their high water solubility, ability to chelate metal ions, and stability under harsh conditions. phosphonates.org The phosphonic acid functional group itself is defined by a phosphorus atom bonded to three oxygen atoms (two hydroxyl groups and one P=O double bond) and one carbon atom. nih.govbeilstein-journals.orgnih.gov This structure allows phosphonic acids to act as mimics for phosphates, which are ubiquitous in biological systems. beilstein-journals.orgnih.gov

p-Sulfamoylphenylphosphonic acid fits within this class, with the addition of a sulfamoyl group (–SO₂NH₂) at the para position of the phenyl ring relative to the phosphonic acid group. ontosight.ai This substitution is critical as it modulates the electronic properties and, consequently, the acidity and reactivity of the phosphonic acid moiety. The presence of two acidic protons on the phosphonic acid group, with pKa values influenced by the substituents on the aromatic ring, further contributes to its chemical versatility. beilstein-journals.orgnih.gov For aromatic phosphonic acids, the first pKa typically ranges from 1.1 to 2.3, while the second is between 5.3 and 7.2. beilstein-journals.orgnih.gov

Overview of its Structural Significance in Organic Phosphonate (B1237965) Systems

The structural significance of this compound in organic phosphonate systems is multifaceted. Phosphonates, the esters or salts of phosphonic acids, are recognized for their role as stable bioisosteres for phosphates and carboxylates. frontiersin.orgwikipedia.org The carbon-phosphorus (C-P) bond in phosphonates is significantly more resistant to enzymatic and chemical hydrolysis than the phosphorus-oxygen (P-O) bond found in phosphates. beilstein-journals.orgnih.govfrontiersin.org This stability makes phosphonate-containing molecules, including derivatives of this compound, attractive for applications where metabolic stability is crucial. frontiersin.org

The specific arrangement of the sulfamoyl and phosphonic acid groups on the phenyl ring in this compound imparts a unique combination of properties. ontosight.ai The phosphonic acid group can engage in strong binding interactions with biological targets through its di- or trivalent chelation capabilities and its ability to act as both a hydrogen bond donor and acceptor. mdpi.com The sulfamoyl group, a common pharmacophore in various drugs, can also participate in specific interactions, further enhancing the molecule's potential for targeted applications.

Trajectories and Key Research Themes in Phosphonic Acid Derivatives

Research into phosphonic acid derivatives is a burgeoning field with several key trajectories. A major area of focus is in medicinal chemistry, where these compounds are explored as:

Enzyme inhibitors: Their ability to mimic the transition state of enzymatic reactions makes them potent inhibitors. frontiersin.org

Antiviral and anticancer agents: Several phosphonate-containing compounds are already in clinical use as antiviral drugs. frontiersin.org

Bone-targeting agents: The phosphonate moiety has a strong affinity for bone minerals, making it a useful carrier for delivering therapeutic agents to bone tissue. nih.govfrontiersin.org

Bioisosteres: They are widely used to replace phosphate (B84403) or carboxylate groups in drug design to improve stability and pharmacokinetic properties. frontiersin.org

Beyond medicine, phosphonic acids and their derivatives are finding applications in:

Materials Science: They are used to functionalize surfaces, create hybrid organic-inorganic materials, and develop new coatings. nih.govbeilstein-journals.orgnih.govontosight.ai

Agriculture: Some phosphonic acid derivatives have shown promise as herbicides and plant growth regulators. ontosight.ai

Analytical Chemistry and Medical Imaging: Their coordination properties are utilized in the development of analytical reagents and contrast agents for medical imaging. nih.govbeilstein-journals.orgnih.gov

The synthesis of phosphonic acids is a critical aspect of this research, with various methods being developed and refined to produce these valuable compounds efficiently. nih.govbeilstein-journals.orgnih.gov The dealkylation of dialkyl phosphonates is a commonly employed and effective method for their preparation. nih.govbeilstein-journals.orgnih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₈NO₅PS |

| Monoisotopic Mass | 236.98608 Da |

| XlogP (predicted) | -1.3 |

| InChIKey | KYCZQSQYGCJAPN-UHFFFAOYSA-N |

Data sourced from PubChemLite. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

(4-sulfamoylphenyl)phosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8NO5PS/c7-14(11,12)6-3-1-5(2-4-6)13(8,9)10/h1-4H,(H2,7,11,12)(H2,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCZQSQYGCJAPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1P(=O)(O)O)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8NO5PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901373 | |

| Record name | NoName_477 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69387-04-8 | |

| Record name | Phosphonic acid, p-sulfamoylphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069387048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC13562 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies of P Sulfamoylphenylphosphonic Acid and Its Analogues

Hydrolytic Derivatization Pathways from Sulfamoyl Precursors

Hydrolysis represents a fundamental transformation in phosphonate (B1237965) chemistry, often employed to convert esters or other functional groups into the desired phosphonic acid.

While specific literature on the hydrothermal hydrolysis of 4-sulfamoylphenylphosphonic acid is not prevalent, the principles of this method are well-established for other phosphonic acids. Hydrothermal synthesis involves carrying out reactions in water at high temperatures and pressures. For a compound like 4-sulfamoylphenylphosphonic acid, this could theoretically be used to modify the sulfamoyl group or other substituents on the aromatic ring, although care must be taken to avoid decomposition of the phosphonic acid moiety itself. Generally, phosphonic acid esters are hydrolyzed under acidic conditions, often with concentrated hydrochloric acid at reflux temperatures. mdpi.com Microwave-assisted acidic hydrolysis has also proven to be a highly efficient method for converting phosphonate diesters into their corresponding phosphonic acids, often resulting in high yields and clean products. mdpi.comrsc.org

Organometallic-Catalyzed Carbon-Phosphorus Bond Formation

The creation of the C-P bond is a critical step in the synthesis of arylphosphonates. Organometallic catalysis, particularly using palladium, has become a cornerstone for achieving this transformation efficiently.

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for forming carbon-phosphorus bonds. The typical approach involves the reaction of an aryl halide (or triflate) with a source of phosphorus, such as an H-phosphonate diester (a Hirao reaction) or a silyl (B83357) phosphite. These reactions are valued for their high efficiency and broad functional group tolerance. acs.orgnih.gov

A key advantage is the ability to introduce the phosphonate group onto a pre-functionalized aromatic ring, such as one already containing a sulfamoyl group or a precursor. For instance, a palladium catalyst can couple an aryl imidazolylsulfonate with an H-phosphonate diester to generate the corresponding arylphosphonate in good to excellent yields. acs.org Another strategy involves the deprotonative cross-coupling process (DCCP), which enables the arylation of benzylic phosphonates using a Pd(OAc)₂/CataCXium A-based catalyst. acs.org

| Catalyst System | Reactants | Conditions | Yield | Reference |

| Pd(OAc)₂ / DPPP | Aryl imidazolylsulfonate, H-phosphonate diester | iPr₂NEt (base) | Good to Excellent | acs.org |

| Pd(OAc)₂ / CataCXium A | Benzyl diisopropyl phosphonate, Aryl bromide | NaOt-Bu (base), CPME (solvent) | 64-92% | acs.org |

| tBuBrettPhos Pd G3 | (Hetero)aryl bromide, Fluorinated alcohol | Cs₂CO₃ (base), Toluene (solvent) | Excellent | nih.gov |

This table summarizes selected palladium-catalyzed cross-coupling reactions for the synthesis of arylphosphonates and related compounds.

Ester Hydrolysis and Dealkylation Approaches in Phosphonate Synthesis

The majority of synthetic routes to phosphonic acids proceed via a phosphonate ester intermediate. The final and crucial step is the cleavage of the ester groups to unmask the phosphonic acid. This dealkylation is a challenging but essential transformation. mdpi.com

Two of the most effective and widely used methods for preparing phosphonic acids from dialkyl phosphonates are acidic hydrolysis and the McKenna procedure. beilstein-journals.orgnih.govnih.gov

Acidic Hydrolysis : This typically involves heating the phosphonate ester with a strong acid, such as concentrated hydrochloric acid (HCl). mdpi.combeilstein-journals.org The reaction can require prolonged heating, and the conditions must be tailored to the stability of other functional groups in the molecule. mdpi.com

McKenna Procedure : This two-step method involves the reaction of the dialkyl phosphonate with bromotrimethylsilane (B50905) (TMSBr), followed by methanolysis. beilstein-journals.orgnih.govnih.gov The silylation step forms a silyl ester, which is highly susceptible to hydrolysis or alcoholysis, often proceeding under much milder conditions than direct acid hydrolysis.

Microwave irradiation has also been shown to significantly accelerate the acid-catalyzed hydrolysis of phosphonate diesters, offering a greener and more efficient alternative. rsc.org

| Method | Reagents | Conditions | Key Features | Reference |

| Acidic Hydrolysis | Concentrated HCl | Reflux, often for several hours | Simple reagents, but can be harsh | mdpi.com |

| McKenna Procedure | 1. Bromotrimethylsilane (TMSBr) 2. Methanol or Water | Often at room temperature | Mild conditions, high yields | beilstein-journals.orgnih.gov |

| Microwave-Assisted Hydrolysis | Equimolar HCl | Microwave irradiation | Rapid, clean, high yields | rsc.org |

This table compares common methods for the hydrolysis and dealkylation of phosphonate esters.

Direct Phosphonation Using Phosphorous Acid as a Precursor

Direct phosphonation methods create the P-C bond and the phosphonic acid functional group simultaneously, using phosphorous acid (H₃PO₃) as the phosphorus source. beilstein-journals.orgnih.gov This approach avoids the need for ester intermediates and subsequent hydrolysis steps. These reactions can be performed on aromatic compounds, though they may require specific activation or reaction conditions, such as the presence of an oxidizing agent or initiation to proceed via a radical mechanism. While this method offers a more direct route, its scope and applicability can be more limited compared to cross-coupling strategies, particularly for complex substrates. beilstein-journals.orgnih.gov

Asymmetric Synthetic Routes to Related α-Aminophosphonic Acid Derivatives

α-Aminophosphonic acids are important analogues of natural α-amino acids and often exhibit significant biological activity. mdpi.comnih.gov The synthesis of these compounds in an enantiomerically pure form is of great interest. Asymmetric synthesis strategies are employed to control the stereochemistry at the α-carbon. mdpi.comresearchgate.net

Key approaches include:

Diastereoselective Synthesis : This often involves the addition of a phosphorus nucleophile to a chiral imine or the use of a chiral auxiliary attached to the substrate. mdpi.com

Enantioselective Synthesis : This relies on the use of a chiral catalyst to control the stereochemical outcome of the reaction. The asymmetric Kabachnik-Fields reaction, a three-component reaction between an aldehyde or ketone, an amine, and a phosphite, is a prominent example where chiral catalysts can induce high enantioselectivity. researchgate.net Other enantioselective methods include the hydrophosphonylation of imines and the addition of nucleophiles to phosphorylated imines. mdpi.comresearchgate.net

These asymmetric methods are crucial for preparing specific stereoisomers of α-aminophosphonic acid derivatives, which is often essential for their intended biological function. mdpi.com

Sophisticated Analytical Characterization Techniques for P Sulfamoylphenylphosphonic Acid and Its Derivatives

Vibrational and Electronic Spectroscopic Analysis of Molecular Architecture

Vibrational and electronic spectroscopy are powerful non-destructive methods for probing the molecular structure of p-sulfamoylphenylphosphonic acid. These techniques provide detailed information about the functional groups present, the nature of the chemical bonds, and the electronic transitions within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrational modes of different functional groups. For this compound, the FTIR spectrum is expected to show characteristic absorptions for the sulfamoyl and phosphonic acid groups, as well as the aromatic ring.

The phosphonic acid group (–PO(OH)₂) exhibits several characteristic vibrations. A broad and strong absorption is typically observed in the region of 2500–3300 cm⁻¹ due to the O-H stretching vibrations, often with sub-maxima. researchgate.net The P=O stretching vibration gives rise to a strong band, usually in the range of 1250–1100 cm⁻¹. researchgate.netnih.gov The P-O-H stretching and bending vibrations are also present, contributing to the complexity of the spectrum in the fingerprint region (below 1500 cm⁻¹). Specifically, P-OH stretching vibrations can be found around 925 cm⁻¹. nih.gov

The sulfamoyl group (–SO₂NH₂) also has distinct vibrational modes. The N-H stretching vibrations of the primary sulfonamide typically appear as two bands in the 3400–3200 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the S=O bond are very strong and are found in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively.

The aromatic ring contributes to the spectrum with C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600–1450 cm⁻¹ region. libretexts.orgvscht.cz Out-of-plane (oop) C-H bending vibrations are also observed at lower wavenumbers (900-675 cm⁻¹), and their positions can provide information about the substitution pattern of the benzene (B151609) ring. libretexts.org

Table 1: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phosphonic Acid | O-H stretch | 2500–3300 (broad, strong) |

| P=O stretch | 1250–1100 (strong) | |

| P-O-H stretch | ~925 | |

| Sulfamoyl | N-H stretch | 3400–3200 (two bands) |

| S=O asymmetric stretch | 1370–1330 (strong) | |

| S=O symmetric stretch | 1180–1160 (strong) | |

| Aromatic Ring | C-H stretch | >3000 |

| C=C stretch | 1600–1450 | |

| C-H oop bend | 900–675 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org This technique is particularly useful for studying compounds with chromophores, which are parts of a molecule that absorb light. libretexts.org In this compound, the benzene ring is the primary chromophore.

Aromatic compounds typically exhibit two main types of absorption bands in the UV region: the E-bands (ethylenic) and the B-bands (benzenoid). pharmatutor.org The E-bands, which arise from π → π* transitions within the benzenoid system, are usually more intense. pharmatutor.org The B-bands, also resulting from π → π* transitions, are less intense and often show fine vibrational structure. pharmatutor.org The presence of substituents on the benzene ring can shift the position and intensity of these absorption bands. Both the sulfamoyl and phosphonic acid groups are expected to act as auxochromes, modifying the absorption of the benzene ring chromophore. These electronic transitions involve the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

For this compound, the UV-Vis spectrum is anticipated to show a strong absorption band in the short-wavelength UV region, likely below 250 nm, corresponding to the E-band. A weaker B-band may be observed at longer wavelengths. The exact positions and intensities of these bands (λmax) are influenced by the solvent and the pH of the solution, which can affect the ionization state of the acidic and basic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of molecules in both the solid and solution states. It provides information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

Solid-State ¹H, ¹³C, and ³¹P NMR Studies for Atomic Environments

Solid-state NMR (ssNMR) is particularly valuable for characterizing the structure of crystalline and amorphous materials. For this compound, ¹H, ¹³C, and ³¹P ssNMR would provide a wealth of information.

³¹P Solid-State NMR: Phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, making ³¹P NMR a highly sensitive technique for studying organophosphorus compounds. acs.org In the solid state, the ³¹P chemical shift is highly sensitive to the local environment of the phosphorus atom, including the nature of the substituents and the hydrogen bonding interactions involving the phosphonic acid group. rsc.org The chemical shift anisotropy (CSA), which is averaged out in solution, can be measured in ssNMR and provides information about the electronic symmetry around the phosphorus nucleus. researchgate.net For phosphonic acids, the isotropic chemical shift is typically in the range of 10–30 ppm.

¹H and ¹³C Solid-State NMR: ¹H and ¹³C ssNMR provide information about the proton and carbon environments, respectively. The aromatic protons and carbons will have characteristic chemical shifts. libretexts.org The protons of the sulfamoyl group and the phosphonic acid group will exhibit broad signals due to strong dipolar coupling and hydrogen bonding. High-resolution techniques such as magic-angle spinning (MAS) are necessary to overcome the line broadening observed in the solid state. nih.gov The chemical shifts of the aromatic carbons can be used to confirm the substitution pattern of the benzene ring. libretexts.org

Table 2: Expected Solid-State NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ³¹P | Phosphonic Acid | 10–30 |

| ¹³C | Aromatic Ring | 120–150 |

| ¹H | Aromatic Ring | 6.5–8.0 |

| -SO₂NH₂ | Broad, variable | |

| -PO(OH)₂ | Broad, variable |

Two-Dimensional (2D) NMR Experiments for Proton Dynamics and Interactions

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering deeper insights into the molecular structure and dynamics. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between protons on the aromatic ring, helping to confirm their assignments. libretexts.org Cross-peaks in the COSY spectrum indicate which protons are scalar-coupled to each other, typically through two or three bonds. libretexts.org

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): A ¹H-¹³C HETCOR or HSQC spectrum correlates the chemical shifts of protons with the carbons to which they are directly attached. wikipedia.orglibretexts.org This is extremely useful for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. hmdb.cayoutube.com A ¹H-³¹P HETCOR experiment could be used to identify protons in close proximity to the phosphorus atom, such as the P-OH protons. nih.gov These experiments can provide information on proton dynamics and intermolecular interactions, such as hydrogen bonding. acs.org

X-ray Diffraction Techniques for Crystalline and Supramolecular Organization

Furthermore, XRD reveals the supramolecular organization of the molecules in the crystal lattice, including the arrangement of molecules relative to each other and the details of intermolecular interactions such as hydrogen bonding and π-π stacking. nih.govresearchgate.net The phosphonic acid and sulfamoyl groups are both capable of forming extensive hydrogen bond networks, which are expected to play a crucial role in the crystal packing of this compound. researchgate.netresearchgate.net Powder X-ray diffraction (PXRD) can be used to identify the crystalline phase of the material and to assess its purity. nih.govresearchgate.net Analysis of the crystal structure can provide insights into the physical properties of the solid material. mdpi.com

Powder X-ray Diffraction (PXRD) for Phase Identification and Interlayer Spacing

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive technique used to analyze the crystalline nature of materials. usp.org By irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated. libretexts.orgwikipedia.org This pattern serves as a fingerprint for the crystalline phases present in the sample. wikipedia.org

For this compound and its derivatives, PXRD is instrumental in:

Phase Identification: The obtained diffraction pattern can be compared to reference patterns in databases to confirm the synthesis of the desired crystalline phase and to identify any crystalline impurities. youtube.com The angular positions of the diffraction peaks are determined by the geometry and size of the unit cell. usp.org

Determination of Interlayer Spacing: In layered derivatives of this compound, PXRD is crucial for determining the distance between the layers (d-spacing). This is calculated using Bragg's Law (nλ = 2d sinθ), where λ is the wavelength of the X-rays, d is the interlayer spacing, and θ is the diffraction angle. youtube.comnih.gov Changes in the interlayer spacing can indicate the intercalation of other molecules or changes in the crystalline structure upon modification.

Assessment of Crystallinity: The sharpness and intensity of the diffraction peaks provide information about the degree of crystallinity. wikipedia.org Broad peaks may suggest the presence of amorphous content or very small crystallites. youtube.com

Table 1: Illustrative PXRD Data for a Hypothetical Zirconium Derivative of this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 5.8 | 15.2 | 100 |

| 11.6 | 7.6 | 45 |

| 17.4 | 5.1 | 20 |

| 23.2 | 3.8 | 15 |

Note: This data is illustrative and intended to represent a typical PXRD pattern for a layered metal phosphonate (B1237965).

Wide-Angle X-ray Scattering (WAXS) for Structural Integration in Composites

Wide-Angle X-ray Scattering (WAXS) is a technique that analyzes the diffraction of X-rays at larger angles, providing information about the atomic-level structure of materials. wikipedia.org It is particularly useful for characterizing the crystalline structure within semi-crystalline or composite materials. diamond.ac.uk

In the context of composites incorporating this compound derivatives, WAXS is employed to:

Confirm Crystalline Structure: WAXS patterns can verify the preservation or alteration of the crystalline structure of the this compound derivative when it is integrated into a polymer or other matrix. diamond.ac.uk

Determine Degree of Crystallinity: The relative areas of the sharp crystalline peaks and the broad amorphous halo in the WAXS pattern can be used to quantify the degree of crystallinity of the composite material. wikipedia.org

Investigate Structural Integration: By analyzing the WAXS patterns, researchers can understand how the filler (the this compound derivative) is structurally integrated within the host matrix, including any induced orientation or changes in the matrix's crystallinity.

WAXS is often used in conjunction with Small-Angle X-ray Scattering (SAXS) to provide a comprehensive understanding of the structure across different length scales. nih.govnih.govyoutube.com

Small-Angle X-ray Scattering (SAXS) for Nanoscale Structural Characterization

Small-Angle X-ray Scattering (SAXS) is a powerful technique for probing the structure of materials on the nanometer scale, typically from 1 to 100 nm. sc.eduuni-muenchen.de It is sensitive to variations in electron density within a material, making it ideal for characterizing nanoparticles, polymers, and other nanostructured systems. sc.edu

For this compound and its derivatives, particularly in dispersed or composite forms, SAXS provides valuable information about:

Particle Size and Shape: SAXS can determine the average size, size distribution, and shape of nanoparticles or aggregates of this compound derivatives in a solution or a solid matrix. nih.gov

Hierarchical Structures: The technique can reveal the organization of particles into larger hierarchical structures or assemblies. nih.gov

Pore Structures: In mesoporous materials derived from or incorporating this compound, SAXS can be used to characterize the size, shape, and arrangement of pores.

The scattering data is analyzed to generate models that describe the nanoscale morphology of the material. For instance, in a study of poly(acrylic acid) in dioxane, SAXS was used to determine parameters like the radius of gyration, molecular mass, and persistence length. epa.gov

Microscopic and Surface Analysis Methods

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology and Particle Features

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are imaging techniques that use electron beams to visualize the morphology and surface features of materials at high magnification.

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM and can reveal the internal structure of materials. nih.gov To be analyzed by TEM, samples must be sufficiently thin to allow electrons to pass through them. mdpi.com For this compound and its derivatives, TEM can be used to:

Visualize the morphology of individual nanoparticles or crystalline lamellae. kpi.ua

Observe the dispersion of the derivative within a composite matrix.

Identify the layered structure of certain derivatives and measure the interlayer spacing directly, corroborating PXRD data.

In some cases, staining agents may be used to enhance the contrast between different phases in a composite material, making the morphology more apparent in TEM images. washington.edu

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. upenn.edu XPS is a powerful tool for analyzing the surface of this compound and its derivatives, providing information that is crucial for understanding surface reactivity, interfacial interactions, and functionalization.

Key information obtained from XPS includes:

Elemental Composition: XPS can identify the elements present on the surface of the material and quantify their relative concentrations. nih.gov For this compound, this would confirm the presence of carbon, oxygen, nitrogen, sulfur, and phosphorus.

Chemical State and Bonding: The binding energy of the photoelectrons is sensitive to the chemical environment of the atoms. upenn.edu By analyzing the chemical shifts in the binding energies of the core level electrons, one can determine the oxidation states and functional groups present. For example, the binding energies of the S 2p and P 2p peaks can confirm the presence of sulfamoyl (-SO₂NH₂) and phosphonic acid (-PO(OH)₂) groups, respectively. thermofisher.comthermofisher.com High-resolution scans of the N 1s, S 2p, and P 2p regions can provide detailed information about the chemical bonding. For instance, in a study of membranes activated with a phosphoric acid derivative, XPS was used to observe the protonation of the polyamide support upon acid addition, indicated by a chemical shift in the N 1s signal. nih.gov

Table 2: Typical XPS Binding Energies for Elements in this compound

| Element | Core Level | Chemical State | Typical Binding Energy (eV) |

| C | 1s | C-C, C-H | ~284.8 |

| C-N, C-S | ~286 | ||

| N | 1s | -SO₂-NH₂ | ~400 |

| O | 1s | P=O, S=O | ~532 |

| P-OH | ~533 | ||

| S | 2p₃/₂ | -SO₂-NH₂ | ~168-169 |

| P | 2p | -PO(OH)₂ | ~133-134 |

Note: These are approximate binding energy values and can vary slightly depending on the specific chemical environment and instrument calibration. Charge referencing to the adventitious C 1s peak at 284.8 eV is common. thermofisher.com

Chromatographic and Hyphenated Analytical Separations

Chromatographic techniques are powerful for separating the components of a mixture. When coupled with spectroscopic detectors, they form "hyphenated techniques" that provide both separation and identification capabilities. saspublishers.comnih.gov

For the analysis of this compound and its potential impurities or degradation products, High-Performance Liquid Chromatography (HPLC) is a suitable technique. nih.gov An HPLC system can separate the target compound from related substances based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

Hyphenated techniques are particularly valuable for complex analyses: researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and selective technique that couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. saspublishers.com LC-MS can be used to:

Confirm the molecular weight of this compound.

Identify and quantify impurities or byproducts from its synthesis.

Analyze degradation products in stability studies.

The use of tandem mass spectrometry (LC-MS-MS) can provide further structural information for the identification of unknown compounds. nih.gov

While direct chromatographic analysis of this compound is not extensively detailed in the provided search results, the principles of HPLC and LC-MS are broadly applicable to the analysis of organic acids and other pharmaceutical compounds. nih.govnih.gov The choice of column, mobile phase, and detector would be optimized for the specific properties of the analyte.

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components within a mixture. wikipedia.org It operates by forcing a sample dissolved in a liquid solvent (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase) under high pressure. wikipedia.orgyoutube.com The separation is achieved because individual components in the sample interact differently with the stationary phase, causing them to travel through the column at different speeds and elute at distinct times, known as retention times. wikipedia.org

For the analysis of this compound, a highly polar and acidic compound, reversed-phase HPLC is a commonly employed mode. youtube.com In this setup, a non-polar stationary phase (such as C18-modified silica) is used in conjunction with a polar mobile phase, typically a mixture of water, acetonitrile, or methanol, often with pH modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to ensure the analyte is in a suitable ionic state for optimal separation and peak shape. wikipedia.orgyoutube.com

The quantification of this compound is typically achieved using a UV detector, as the phenyl ring in the molecule absorbs ultraviolet light at specific wavelengths. A calibration curve is constructed by analyzing standards of known concentrations to correlate the peak area from the chromatogram to the concentration of the analyte in the sample. This allows for precise and accurate determination of the compound's purity or its concentration in a given solution. wikipedia.org

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 5.8 minutes |

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) for Molecular Identification and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) is a powerful and highly sensitive analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govnih.gov It is particularly valuable for the unambiguous identification of compounds and the assessment of their purity by detecting trace-level impurities. nih.gov

After the sample components are separated by the HPLC system, they are introduced into the mass spectrometer's ion source. For a compound like this compound, an electrospray ionization (ESI) source is typically used, which ionizes the analyte molecules directly from the liquid phase into the gas phase. nih.gov The analysis is often performed in negative ion mode, which facilitates the detection of the deprotonated molecule [M-H]⁻. nih.gov

The first mass spectrometer (MS1) isolates this precursor ion. The isolated ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as tandem mass spectrometry (MS/MS), generates a unique fragmentation pattern that serves as a molecular fingerprint, confirming the identity of the compound. nih.gov This technique can also detect and identify related substances and potential degradation products, even at very low concentrations, making it essential for purity assessment. nih.gov

Table 2: Representative LC/MS/MS Parameters and Expected Ions for this compound

| Parameter | Setting/Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (MS1) | m/z 252.0 [M-H]⁻ |

| Collision Energy | 20 eV (Variable) |

| Key Product Ions (MS2) | m/z 172.0 [M-H-SO₂NH₂]⁻m/z 156.0 [M-H-H₂PO₃]⁻m/z 80.0 [SO₂NH₂]⁻ |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Detection Mode | Selected Reaction Monitoring (SRM) |

Capillary Electrophoresis (CE) for High-Resolution Separation of Analogues

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of a high-voltage electric field. aurorabiomed.comusp.org It offers extremely high efficiency and requires minimal sample volume, making it an excellent alternative or complementary method to HPLC for analyzing charged species like this compound and its analogues. aurorabiomed.com

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation is based on differences in electrophoretic mobility. usp.org Analytes migrate at different velocities through the capillary, resulting in sharp, well-resolved peaks. libretexts.org For acidic compounds, the background electrolyte (BGE) is typically buffered at a pH where the analytes are ionized, facilitating their migration and separation. nih.gov The high resolving power of CE allows for the separation of structurally similar analogues that may be difficult to resolve by HPLC. nih.gov

CE can be coupled with a UV detector or a mass spectrometer (CE-MS) for detection and identification. nih.gov The coupling with MS is particularly powerful for confirming the identity of closely related impurities or derivatives. nih.gov

Table 3: Typical Capillary Electrophoresis Conditions for Analyzing Acidic Compounds

| Parameter | Condition |

| Capillary | Fused-Silica (e.g., 50 µm i.d., 60 cm length) |

| Background Electrolyte (BGE) | 25 mM Sodium Borate Buffer, pH 9.2 |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Injection Mode | Hydrodynamic (Pressure) for 5 seconds |

| Detection | UV at 214 nm |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com It provides critical information about the thermal stability and decomposition profile of a material. marquette.edu

In a typical TGA experiment, a small amount of the this compound sample is placed in a high-precision balance pan within a furnace. The furnace temperature is increased at a constant rate (e.g., 10 or 20 °C/min), and the sample's mass is continuously recorded. mdpi.com The analysis is usually conducted under an inert atmosphere, such as nitrogen, to study the thermal degradation process without oxidative effects. marquette.edu

The resulting TGA curve plots the percentage of weight loss against temperature. Significant weight loss events on the curve indicate the temperatures at which the compound decomposes. The onset temperature of decomposition is a key indicator of the material's thermal stability. mdpi.com For a molecule like this compound, the TGA thermogram would likely show distinct decomposition stages corresponding to the loss of the sulfamoyl and phosphonic acid functional groups. marquette.edu

Table 4: Illustrative TGA Data for Thermal Decomposition of this compound

| Temperature Range (°C) | Weight Loss (%) | Associated Event |

| 25 - 150 | ~ 1-2% | Loss of adsorbed water/solvent |

| 220 - 300 | ~ 31% | Onset of decomposition (e.g., loss of the sulfamoyl group) |

| 350 - 500 | ~ 38% | Decomposition of the phosphonic acid group and phenyl ring fragmentation |

| > 500 | - | Formation of stable residue |

Note: The data presented in the tables are illustrative and based on typical analytical parameters for similar compounds. Actual experimental results may vary.

Computational Chemistry and Theoretical Modeling of P Sulfamoylphenylphosphonic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting molecular geometries, electronic properties, and vibrational frequencies. For p-sulfamoylphenylphosphonic acid, a DFT calculation would begin by optimizing the molecule's three-dimensional geometry to find its most stable energetic conformation. Using an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), one could obtain precise bond lengths, bond angles, and dihedral angles, offering a foundational understanding of its structure.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the sulfamoyl and phosphonic acid groups, as well as the π-system of the phenyl ring. The LUMO would likely be distributed across the aromatic ring and the electron-withdrawing groups.

A hypothetical DFT calculation would yield the energies of these orbitals. These values can be used to calculate key reactivity descriptors, as shown in the table below.

Table 1: Hypothetical Global Reactivity Descriptors from HOMO-LUMO Energies

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Describes the ability of a species to accept electrons. |

This table illustrates the parameters that would be calculated from HOMO and LUMO energies derived from a DFT study. Specific values for this compound would require a dedicated computational analysis.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. The MEP surface is plotted onto the molecule's electron density, with different colors representing different electrostatic potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen and nitrogen.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly acidic protons.

Green Regions: Represent neutral or zero potential areas.

For this compound, an MEP map would likely show strong negative potentials (red/yellow) around the oxygen atoms of the phosphonic acid group (-PO(OH)₂) and the sulfamoyl group (-SO₂NH₂). The nitrogen atom of the sulfamoyl group would also contribute to this negative region. Conversely, the hydrogen atoms of the phosphonic acid and amine groups would exhibit a strong positive potential (blue), highlighting their acidity and potential to act as hydrogen bond donors. The phenyl ring would show a more neutral potential, with slight variations due to the influence of the substituent groups.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and antibonds. A key feature of NBO analysis is the examination of donor-acceptor (or filled-empty) interactions, which are quantified using second-order perturbation theory.

This analysis reveals hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) orbital to an empty (acceptor) orbital. The stabilization energy, E(2), associated with this delocalization is calculated, with higher E(2) values indicating stronger interactions.

In this compound, significant intramolecular interactions would be expected:

Delocalization from the lone pairs of oxygen and nitrogen atoms (donors) into the antibonding orbitals (acceptors) of adjacent sigma bonds (e.g., n(O) → σ(P-O) or n(N) → σ(S-N)).

Interactions between the π-orbitals of the phenyl ring and the substituent groups, which would provide insight into the electronic communication across the molecule.

Analysis of these interactions helps explain the molecule's geometric preferences and electronic stability.

Molecular Dynamics Simulations (MDS) for Conformational Dynamics and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insight into conformational changes and intermolecular interactions in a simulated environment (e.g., in water).

For this compound, an MD simulation could:

Explore its conformational landscape by observing the rotation around single bonds, such as the C-P and C-S bonds, to identify the most populated and energetically favorable shapes the molecule adopts in solution.

Analyze the intermolecular hydrogen bonding network formed between molecules of this compound and surrounding solvent molecules (e.g., water). This is particularly relevant for understanding its solubility and how it interacts with its environment.

Simulate its interaction with a biological target, such as an enzyme active site. By placing the molecule in a simulation box with a protein, one could observe the dynamics of the binding process, identify key interacting residues, and calculate the binding free energy.

In Silico Predictive Modeling for Structure-Function Relationships

In silico predictive modeling uses computational methods to establish relationships between a molecule's structure and its biological function or properties. This approach is widely used in drug discovery and materials science. For this compound, which is related to known classes of enzyme inhibitors (e.g., carbonic anhydrase inhibitors), these models could be highly valuable.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling could be applied. A QSAR study would involve:

Compiling a dataset of related phosphonic acid and sulfonamide compounds with known biological activity (e.g., inhibitory constants against a specific enzyme).

Calculating a variety of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each compound using computational methods.

Developing a mathematical model that correlates these descriptors with biological activity.

Such a model could then be used to predict the activity of this compound and to guide the design of new, more potent analogues by identifying the key structural features that govern its function.

Structure Activity Relationship Sar Investigations of P Sulfamoylphenylphosphonic Acid Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its biological activity. tandfonline.com For analogues of p-sulfamoylphenylphosphonic acid, particularly those belonging to the broader class of sulfonamides, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental. nih.govnih.govdoi.org

These models are built using a series of compounds with known biological activities. For instance, in studies of sulfonamide inhibitors of carbonic anhydrase II, researchers have developed robust 3D-QSAR models. nih.gov One such study on 61 potent sulfonamide inhibitors resulted in a CoMFA model with a cross-validated q² value of 0.623 and a non-cross-validated r² value of 0.986, indicating high predictive power. nih.gov Similarly, a CoMSIA model for the same set of compounds yielded a q² of 0.562 and an r² of 0.987. nih.gov These models help in predicting the inhibitory activity of new, unsynthesized compounds, thereby guiding the synthesis of more potent analogues. nih.govdoi.orgrsc.org

QSAR studies on phosphonate (B1237965) derivatives have also demonstrated the importance of molecular polarity and topology in determining their binding energy and inhibitory capabilities. nih.govnih.gov By analyzing the contour maps generated from these models, researchers can identify key structural features that are either favorable or unfavorable for biological activity.

Table 1: Statistical Parameters of 3D-QSAR Models for Sulfonamide Inhibitors

| Model | q² (Cross-validated) | r² (Non-cross-validated) | Predictive r² |

| CoMFA | 0.623 | 0.986 | 0.980 |

| CoMSIA | 0.562 | 0.987 | 0.969 |

Data sourced from studies on carbonic anhydrase II inhibitors. nih.govdoi.org

Elucidation of Molecular Determinants for Biological Activity

The biological activity of this compound analogues is dictated by specific molecular features that govern their interaction with biological targets. The sulfonamide group (-SO₂NH₂) is a key pharmacophore in many biologically active compounds, known to interact with various enzymes. nih.gov The phosphonic acid group (-PO₃H₂), being a structural analogue of the phosphate (B84403) moiety, can also play a crucial role in molecular recognition and binding. beilstein-journals.orgnih.gov

Studies on sulfonamide resistance have revealed that the molecular basis for their activity lies in the mimicry of the natural substrate, p-aminobenzoic acid (pABA), allowing them to inhibit enzymes like dihydropteroate (B1496061) synthase (DHPS). nih.gov The presence of a Phe-Gly sequence in resistant enzymes can discriminate against sulfonamides while retaining affinity for pABA. nih.gov This highlights the importance of the specific amino acid environment within the target's active site.

For phosphonic acid analogues, their ability to act as antagonists of amino acids and inhibit enzymes involved in amino acid metabolism is a key determinant of their biological effects. researchgate.net The introduction of substituents, such as hydroxyl or fluoro groups, can significantly alter their antagonistic potency. researchgate.net

Development of Pharmacophoric Models for Molecular Recognition

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net For this compound analogues, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

A pharmacophore model for substituted phosphonic analogues of phenylglycine as inhibitors of phenylalanine ammonia (B1221849) lyase identified key interaction regions:

Hydrogen bond acceptors: crucial for anchoring the molecule in the active site.

Aromatic rings: contributing to hydrophobic interactions.

Positively and negatively charged fragments: facilitating electrostatic interactions. researchgate.net

In the context of sulfonamide inhibitors, pharmacophore models have been developed based on the structure of the target enzyme's active site. These models help in screening large compound libraries to identify new potential inhibitors that fit the required spatial and electronic features. mdpi.com The development of such models for this compound analogues can guide the design of molecules with enhanced specificity and affinity for their intended biological targets.

Analysis of Substituent Effects on Functional Properties

The functional properties of this compound analogues can be finely tuned by introducing different substituents on the phenyl ring. These substituents can influence the electronic, steric, and lipophilic properties of the molecule, thereby affecting its biological activity.

For example, in a series of 2-arylsulfanyl-phenyl piperazinyl acetic acids, which share a phenyl-piperazinyl acetic acid moiety that can be seen as a distant analogue, modifications on the aryl ring significantly impacted their inhibitory activity on the glycine (B1666218) transporter 1 (GlyT-1). nih.gov The introduction of a chloro group at the 5-position and a methoxy (B1213986) group at the 4-position of the phenylsulfanyl ring resulted in a potent inhibitor. nih.gov

Similarly, studies on monoboronic acid sensors based on N-phenyl-1,8-naphthalenedicarboximides have shown that different substituents on the phenyl ring can dramatically alter their fluorescence response and selectivity for saccharides. nih.gov These findings underscore the principle that even subtle changes in substitution patterns can lead to significant variations in the functional properties of a molecule.

The synthesis and evaluation of a series of phosphonic acid analogues of proline have also demonstrated that while some modifications lead to active compounds, others result in a loss of activity, highlighting the specific structural requirements for biological function. nih.gov

Mechanistic Studies of Molecular Interactions and Enzyme Inhibition in Vitro

Enzyme Binding Kinetics and Modes of Inhibition

Understanding the kinetics of how a compound binds to an enzyme and the nature of its inhibitory action is fundamental in pharmacology. The primary modes of reversible enzyme inhibition are competitive, non-competitive, uncompetitive, and mixed inhibition, each characterized by distinct kinetic patterns.

Competitive Inhibition: In this mode, the inhibitor molecule, being structurally similar to the substrate, competes for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration. Kinetically, competitive inhibitors increase the Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged.

Non-Competitive Inhibition: A non-competitive inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces the enzyme's catalytic efficiency. nih.govnih.gov This inhibition affects the Vmax, which is decreased, but does not alter the Km, as the inhibitor does not interfere with substrate binding. nih.gov The inhibitor has the same affinity for both the free enzyme and the enzyme-substrate complex. nih.govnih.gov

Uncompetitive Inhibition: This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, and not to the free enzyme. This binding event leads to the formation of an inactive enzyme-substrate-inhibitor (ESI) complex. Uncompetitive inhibition results in a decrease in both Vmax and Km.

Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. This type of inhibition is characterized by a decrease in Vmax and a change in Km (either an increase or a decrease). If the inhibitor has a greater affinity for the free enzyme, it will increase Km. Conversely, if it has a higher affinity for the ES complex, it will decrease Km.

Applications in Advanced Functional Materials and Nanotechnology

Fabrication of Solid Proton Conductors and Electrolytes

The creation of efficient solid proton conductors is critical for technologies like proton-exchange membrane fuel cells (PEMFCs). Materials derived from p-sulfamoylphenylphosphonic acid, particularly after hydrolysis of the sulfamoyl (-SO₂NH₂) group to a sulfonic acid (-SO₃H) group, are highly valued. The resulting sulfophenylphosphonic acid is used to build layered metal phosphonate (B1237965) structures that facilitate proton transport.

These materials, especially those based on tetravalent metals like zirconium, exhibit high thermal stability and can maintain proton conductivity under various conditions. scispace.comresearchgate.net The acidic protons on the phosphonate and sulfonate groups create pathways for proton movement through the material, often following a Grotthuss-type mechanism where protons hop through a hydrogen-bonded network. researchgate.net

Layered metal phosphonates, such as zirconium 4-sulfophenylphosphonate derived from 4-sulfamoylphenylphosphonic acid, serve as excellent host materials for intercalation. nih.gov Intercalation is the reversible inclusion of guest molecules into the interlayer space of a host material without fundamentally altering the host's layered structure. The interlayer distance of zirconium 4-sulfophenylphosphonate is approximately 19.9 Å, which allows it to accommodate a wide variety of basic organic molecules. nih.gov

The ability to intercalate basic compounds is a key feature, enabling the modification of the material's properties or its use in sensing and separation applications. nih.gov The process involves the interaction of basic guest molecules, such as amines, with the acidic sites within the host's interlayer space. iaea.org Research has demonstrated the successful intercalation of a diverse range of nitrogen-containing organic compounds. iaea.org

Below is a table summarizing the intercalation of various alkylamines into the layered structure of zirconium 4-sulfophenylphosphonate, showing the resulting interlayer distance.

| Intercalated Guest Molecule | Resulting Interlayer Distance (Å) | Reference |

|---|---|---|

| Methylamine | 21.3 | iaea.org |

| Ethylamine | 22.2 | iaea.org |

| Propylamine | 24.3 | iaea.org |

| Butylamine | 26.5 | iaea.org |

| Hexylamine | 31.4 | iaea.org |

| Octylamine | 32.2 | iaea.org |

| Dodecylamine | 36.5 | iaea.org |

Zirconium sulfophenylphosphonate (ZrSPP) is a key component in hybrid materials designed for high-performance applications, particularly as proton-conducting membranes in fuel cells. researchgate.net These hybrid materials are often created by incorporating ZrSPP particles as a functional filler into a polymer matrix, such as Nafion. scispace.comresearchgate.net

The integration of ZrSPP enhances the properties of the composite membrane. The phosphonate filler particles, functionalized with strongly acidic sulfonic groups, improve the membrane's hydrophilicity and mechanical stiffness. scispace.com For instance, incorporating ZrSPP into a Nafion membrane increases its elastic modulus significantly. scispace.com More importantly, these composite membranes exhibit stable proton conductivity at elevated temperatures (up to 140 °C), overcoming a key limitation of pure polymer membranes which often suffer from dimensional instability at higher temperatures. scispace.com This improved performance makes them suitable for use in fuel cells operating above 100 °C. researchgate.net

Surface Modification and Coating Technologies

The phosphonic acid group is an excellent anchor for binding to various metal oxide surfaces, including those of aluminum, titanium, steel, and zirconium. researchgate.net This property is exploited to create stable and durable surface modifications and coatings. Phosphonate-based self-assembled monolayers (SAMs) are particularly advantageous compared to those based on thiols or silanes.

Thiol-based SAMs are primarily limited to gold surfaces and lack long-term stability for many applications, as they can oxidize to sulfonates which have a weaker affinity for the surface. researchgate.net Silane-based SAMs can be unstable and prone to hydrolysis under physiological conditions. In contrast, phosphonate-based coatings resist hydrolysis and can achieve higher surface coverage, leading to more robust and long-lasting functional surfaces. researchgate.net This makes this compound a candidate for creating surfaces with tailored properties, where the sulfamoyl group can be used for further chemical reactions or to impart specific functionalities.

Development of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular level. Metal phosphonates, including those derived from this compound, are a prominent class of these materials. The organic group (the phenyl ring with the sulfamoyl substituent) provides functionality, while the inorganic metal-phosphonate network provides a robust and often porous framework.

The synthesis of metal phosphonates extends beyond zirconium to other tetravalent metals like cerium(IV). Research has shown that cerium(IV) reacts with 4-sulfamoylphenylphosphonic acid under hydrothermal or solvothermal conditions to form a layered material. researchgate.net In this structure, the organic phenyl groups are oriented above and below the inorganic cerium phosphonate layers, with the functional sulfamoyl groups positioned at the outer surface of the layers. researchgate.net

The characterization of cerium 4-sulfamoylphenylphosphonate using techniques like energy-dispersive X-ray spectroscopy (EDX), elemental analysis, and powder X-ray diffraction confirms its composition and layered nature. researchgate.net Unlike some related pillared structures formed with other phosphonic acids, the material derived from 4-sulfamoylphenylphosphonic acid maintains a distinct layered arrangement, which is crucial for applications involving intercalation and surface reactivity. researchgate.net

Metal phosphonates are increasingly explored for their potential in functional applications, including as bactericidal agents. The general strategy involves using the phosphonate group to create a stable material, often a metal-organic framework (MOF) or a surface coating, that incorporates a metal ion with known antimicrobial properties, such as silver (Ag⁺) or copper (Cu²⁺). researchgate.net

The bactericidal action of these materials can stem from several mechanisms:

Metal Ion Release: The material can act as a reservoir, slowly releasing toxic metal ions into the environment, which then disrupt bacterial cell membranes and internal functions. researchgate.net

Membrane Disruption: The material itself, particularly if it carries a positive charge, can interact with and disrupt the integrity of the negatively charged bacterial membrane. nih.gov

Reactive Oxygen Species (ROS) Generation: Some metal-containing materials can catalyze the formation of ROS, which are highly damaging to cellular components like DNA and proteins.

The stability of the metal-phosphonate bond is crucial for controlling the release of metal ions and ensuring the longevity of the antimicrobial effect. researchgate.net Organophosphonates are recognized for their wide array of bioactive properties, and their incorporation into metal-based materials provides a versatile platform for designing next-generation functional materials to combat bacterial infections. nih.gov

The following table lists examples of metal-based compounds and their observed bactericidal effects, highlighting the versatility of using metals in antimicrobial materials.

| Antimicrobial Agent | Mechanism/Key Finding | Targeted Bacteria Example | Reference |

|---|---|---|---|

| Silver-Phosphonate MOFs | Acts as a source for the release of antibacterial silver salts into solution. | Gram-positive and Gram-negative strains | researchgate.net |

| Phosphonate Quaternary Ammonium (B1175870) Coatings | Provide durable, non-leaching antimicrobial surfaces on metals like titanium and steel. | Gram-positive and Gram-negative bacteria | researchgate.net |

| Metal-Chelating Compounds | Disrupt bacterial metal homeostasis, which is crucial for enzyme function and virulence. | Pseudomonas aeruginosa, Acinetobacter baumannii | nih.gov |

Utilization as Chelating Agents in Material Design

The unique molecular structure of this compound, which incorporates both a phosphonic acid group and a sulfamoyl group, theoretically suggests its potential as a bifunctional or chelating agent. The phosphonic acid moiety is well-known for its strong coordination with various metal ions and its ability to anchor molecules to metal oxide surfaces. The sulfamoyl group could potentially participate in hydrogen bonding or further coordination, offering a means to tailor the properties of resulting materials.

However, a comprehensive review of scientific databases and research publications does not yield specific examples or in-depth studies on the utilization of this compound for this purpose. Research in the field of advanced materials often focuses on related compounds. For instance, various phosphonic acids have been used to functionalize nanoparticles and create self-assembled monolayers on different substrates. Similarly, sulfonic acid groups have been incorporated into metal-organic frameworks (MOFs) to enhance properties such as proton conductivity.

Future Directions and Emerging Research Paradigms

Rational Design and Synthesis of Next-Generation p-Sulfamoylphenylphosphonic Acid Analogues

The future of this compound research lies in the strategic design and synthesis of novel analogues with tailored properties. By systematically modifying its core structure, scientists aim to enhance its efficacy in various applications, from therapeutics to material science. This involves a multi-pronged approach that combines synthetic chemistry with a deep understanding of structure-activity relationships.

A key area of focus is the development of derivatives as potent enzyme inhibitors. Drawing inspiration from studies on other phosphonic acid derivatives, which have shown promise in inhibiting enzymes like purple acid phosphatases (PAPs), researchers are exploring modifications to the this compound scaffold. nih.gov For instance, the introduction of varying alkyl chain lengths or other lipophilic groups to the sulfamoyl or phenyl moieties could significantly impact their inhibitory potency and selectivity. nih.gov The synthesis of a library of such analogues will be crucial for establishing clear structure-activity relationships.

The synthetic strategies themselves are also a subject of ongoing research. While classical methods for phosphonic acid synthesis exist, there is a growing need for more efficient and versatile approaches. This includes the development of novel catalytic methods for the C-P bond formation and the exploration of protecting group strategies that are compatible with the sensitive sulfamoyl and phosphonic acid functionalities.

Future research will likely focus on creating a diverse chemical space around the this compound core. This will enable the screening of these new compounds for a wide range of biological and material science applications, ultimately leading to the discovery of next-generation molecules with superior performance characteristics.

Advanced Computational Prediction of Molecular Interactions and Macroscopic Performance

In parallel with synthetic efforts, advanced computational methods are becoming indispensable tools for accelerating the discovery and optimization of this compound analogues. Molecular dynamics (MD) simulations and other computational techniques offer a powerful lens through which to visualize and understand the intricate interactions of these molecules at the atomic level. nih.gov

These computational approaches can predict how modifications to the chemical structure will affect key properties such as binding affinity to a target protein, solubility, and stability. For example, MD simulations can elucidate the specific hydrogen bonding and electrostatic interactions between a this compound derivative and the active site of an enzyme, providing insights that are often difficult to obtain through experimental methods alone. nih.gov This information is invaluable for the rational design of more potent and selective inhibitors.

Furthermore, computational models can be used to predict the macroscopic performance of materials incorporating this compound. For instance, by simulating the self-assembly of these molecules on a surface or within a polymer matrix, researchers can gain insights into the resulting material's properties, such as its hydrophobicity, adhesion, and conductivity. This predictive capability can significantly reduce the number of experiments required, saving time and resources.

The table below illustrates the types of data that can be generated through computational studies to guide the design of new analogues.

| Computational Parameter | Predicted Property | Relevance to Design |

| Binding Free Energy | Potency of enzyme inhibition | Guides modifications to improve therapeutic efficacy. |

| Root Mean Square Deviation (RMSD) | Stability of the molecule-protein complex | Indicates the durability of the inhibitory effect. nih.gov |

| Radial Distribution Function (RDF) | Local arrangement of molecules in a material | Predicts the formation of ordered structures. nih.gov |

| Solvent Accessible Surface Area (SASA) | Solubility and bioavailability | Informs on the drug-like properties of the molecule. nih.gov |

By integrating these advanced computational predictions with experimental validation, researchers can adopt a more streamlined and efficient approach to developing this compound-based technologies.

Unveiling Novel Mechanistic Pathways in Biological and Material Systems

A fundamental understanding of the mechanisms by which this compound interacts with its environment is crucial for unlocking its full potential. Future research will focus on elucidating these mechanistic pathways in both biological and material systems, paving the way for new applications and the optimization of existing ones.

In the biological realm, a key area of investigation will be to unravel the precise molecular mechanisms of enzyme inhibition. While it is hypothesized that the phosphonic acid moiety mimics the transition state of substrate hydrolysis, the exact nature of the interactions within the enzyme's active site needs to be further explored. nih.gov Techniques such as X-ray crystallography of co-crystals and advanced spectroscopic methods will be instrumental in providing a detailed picture of the binding mode. Beyond direct enzyme inhibition, researchers are also exploring other potential biological activities, such as the modulation of signaling pathways. nih.gov

In the context of material science, the dual functionality of this compound—the phosphonic acid group for strong surface anchoring and the sulfamoyl group for further functionalization or interaction—opens up a plethora of possibilities. A significant emerging area is its use as a building block for metal-organic frameworks (MOFs). rsc.orgnih.gov The phosphonate (B1237965) and sulfonate-like functionalities can coordinate with metal ions to form porous structures with tailored properties for applications in gas storage, separation, and catalysis. rsc.orgrsc.org Future work will involve exploring different metal clusters and synthetic conditions to create novel MOF architectures with enhanced stability and functionality.

The ability of phosphonic acids to strongly bind to metal oxide surfaces also makes them ideal candidates for surface modification. nih.gov By forming self-assembled monolayers, this compound can alter the surface properties of materials, such as their wettability, corrosion resistance, and biocompatibility. Unveiling the kinetics and thermodynamics of this self-assembly process will be key to controlling the structure and properties of the resulting functionalized surfaces.

Exploration of this compound in Smart Materials and Sensing Platforms

The unique properties of this compound make it a promising candidate for the development of smart materials and advanced sensing platforms. These materials can respond to external stimuli, such as changes in pH, temperature, or the presence of specific analytes, leading to a measurable change in their properties.

One exciting avenue of research is the incorporation of this compound into proton-conducting materials for applications in fuel cells and other electrochemical devices. The acidic protons of both the phosphonic and sulfonic acid groups can facilitate efficient proton transport, especially when organized within a structured material like a metal-organic framework (MOF). nih.govnih.govresearchgate.net By designing MOFs with channels lined with these acidic groups, it may be possible to achieve high proton conductivity even under low-humidity conditions.

The development of chemical sensors based on this compound is another promising area. The molecule's ability to bind to specific metal ions or organic molecules through its functional groups can be exploited to create highly selective and sensitive sensors. For example, a surface functionalized with this compound could be used in a quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) sensor to detect the presence of target analytes in a sample.

The table below outlines potential smart material and sensing applications for this compound and its derivatives.

| Application Area | Underlying Principle | Potential Impact |

| Proton Exchange Membranes | Ordered acidic groups in a matrix (e.g., MOF) facilitate proton hopping. nih.govresearchgate.net | Development of more efficient and durable fuel cells. |

| Chemical Sensors | Selective binding of analytes to functionalized surfaces. | Real-time monitoring of environmental pollutants or biomarkers. |

| "Smart" Coatings | Reversible changes in surface properties in response to stimuli. | Creation of surfaces with switchable wettability or adhesion. |

| Biocompatible Interfaces | Surface modification of medical implants to improve integration with tissue. nih.gov | Enhanced performance and longevity of biomedical devices. |

As research in these areas progresses, this compound is set to become a key component in the toolbox of materials scientists and engineers, enabling the creation of a new generation of intelligent and high-performance materials.

Q & A

Q. How can advanced spectroscopic techniques (e.g., X-ray crystallography) elucidate the structural interactions of this compound with biological targets?

- Methodological Answer : Co-crystallize the compound with target proteins (e.g., alkaline phosphatase) using vapor diffusion methods. Resolve structures at ≤2.0 Å resolution to identify hydrogen-bonding networks between the sulfamoyl/phosphonic groups and active-site residues. Validate with mutagenesis studies to confirm interaction hotspots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.